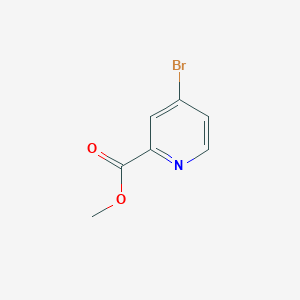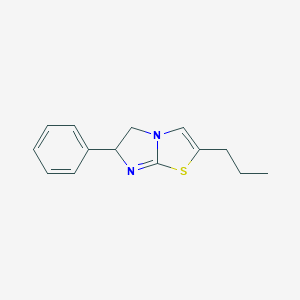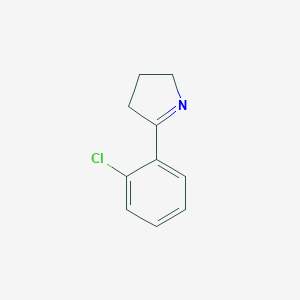
2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI) is an organic compound with a complex structure It is a derivative of propanamide, featuring multiple methyl and propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- typically involves the use of Grignard reagents. One common method includes the reaction of 2-methyl-1-propenylmagnesium bromide with appropriate amide precursors under controlled conditions . The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Grignard reactions, but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield simpler amides or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where one of the propenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler amides or hydrocarbons.
Scientific Research Applications
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-propenylmagnesium bromide: A Grignard reagent used in the synthesis of similar compounds.
2-Methyl-1-phenyl-1-propene: Another compound with a similar propenyl group structure.
Uniqueness
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- is unique due to its specific arrangement of methyl and propenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
135535-73-8 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C11H19NO/c1-6-7-12(8-9(2)3)11(13)10(4)5/h6,8,10H,1,7H2,2-5H3 |
InChI Key |
FOBFMNDEHOOREC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(CC=C)C=C(C)C |
Canonical SMILES |
CC(C)C(=O)N(CC=C)C=C(C)C |
Synonyms |
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)








